N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives.
Construction of the Pyrimidine Ring: This involves the condensation of appropriate amidines with β-diketones.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole, piperidine, and pyrimidine intermediates under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETATE
- **N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}PROPIONAMIDE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C19H22N4O4/c1-13-9-18(22-19(20-13)23-7-3-2-4-8-23)25-11-17(24)21-14-5-6-15-16(10-14)27-12-26-15/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,21,24) |
InChI Key |
RZXVLQCOADEBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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